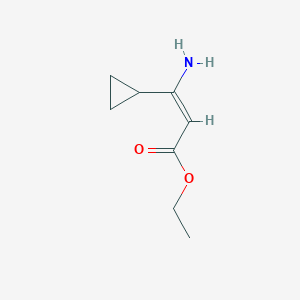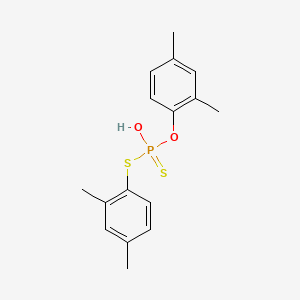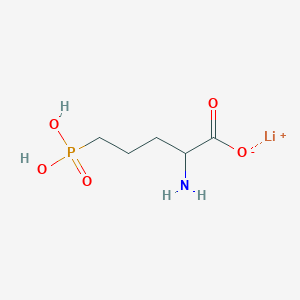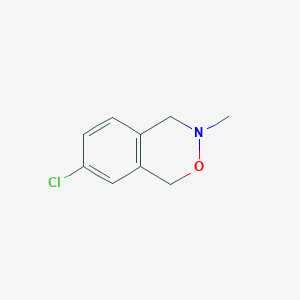
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The addition of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound.
Métodos De Preparación
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and a suitable phenol derivative under acidic conditions. The reaction proceeds through the formation of an intermediate N-hydroxymethylamine, which then cyclizes to form the benzoxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Análisis De Reacciones Químicas
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be compared with other similar compounds, such as:
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Lacks the chlorine atom at the 7th position.
6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4 (1H)-dione: Contains an additional oxo group at the 2,4 positions.
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
21038-14-2 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10ClNO/c1-11-5-7-2-3-9(10)4-8(7)6-12-11/h2-4H,5-6H2,1H3 |
Clave InChI |
IKGDGLRBESDXOX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(CO1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


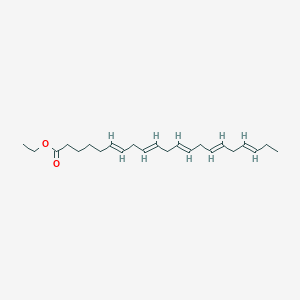

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
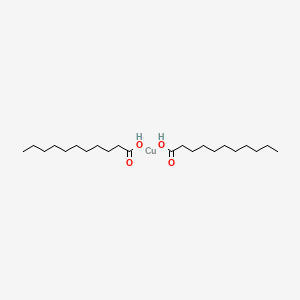
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

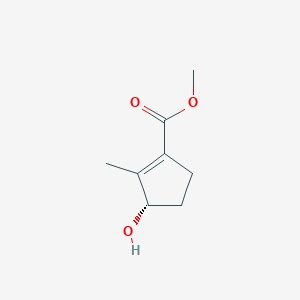
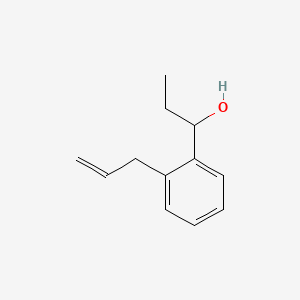

![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
